rac Clobenzorex-d6 Hydrochloride

Description

Significance of Deuterated Analogs in Quantitative Analytical Chemistry

Deuterated analogs, a prominent type of SIL standard, are particularly valued in quantitative analytical chemistry for their ability to enhance the precision and accuracy of measurements. clearsynth.com Their use is critical in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Stable isotope-labeled standards are considered ideal because they exhibit physical and chemical properties nearly identical to the analyte being measured. researchgate.net This similarity ensures they behave alike during sample preparation steps such as liquid-liquid extraction, solid-phase extraction, and derivatization. scioninstruments.com When added to a sample at a known concentration at the beginning of the analytical process, the deuterated standard co-elutes with the target analyte. texilajournal.com This allows it to effectively compensate for variations and errors that can occur during the analytical workflow, including:

Extraction Efficiency: The SIL standard helps to correct for any loss of the analyte during the extraction process from complex matrices like blood or urine. thermofisher.comamerigoscientific.com

Matrix Effects: Biological samples contain numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal. scioninstruments.comtexilajournal.com Since the deuterated standard is affected by these matrix effects in the same way as the unlabeled analyte, the ratio of their signals remains constant, leading to more accurate quantification. thermofisher.comtexilajournal.com

Instrumental Variability: SIL standards correct for fluctuations in instrument performance, such as variations in injection volume or ionization efficiency. amerigoscientific.comscioninstruments.com

The use of deuterated standards enables robust method validation and allows researchers to confidently determine the precise concentration of a substance in a sample by comparing its response to that of the internal standard. clearsynth.com

Table 1: Advantages of Using Deuterated Analogs in Quantitative Analysis

| Advantage | Description | Supporting Evidence |

|---|---|---|

| Improved Accuracy & Precision | Minimizes measurement errors by acting as a reliable reference point throughout the analytical process. clearsynth.comtexilajournal.com | The use of deuterated standards is a key strategy for overcoming challenges of accuracy and precision in mass spectrometry. texilajournal.com |

| Compensation for Matrix Effects | Corrects for the suppression or enhancement of the analyte's signal caused by other components in the sample matrix. thermofisher.comscioninstruments.comtexilajournal.com | As stable isotope-labeled standards experience the same matrix effects as their endogenous counterparts, their ratio is not affected by ion suppression. thermofisher.com |

| Correction for Analyte Loss | Accounts for the loss of analyte during sample preparation and extraction procedures. thermofisher.comamerigoscientific.com | Adding a labeled standard in precise amounts helps researchers assess and normalize for differences in extraction efficiency. thermofisher.com |

| Enhanced Method Robustness | Contributes to the development and validation of reliable and reproducible analytical methods. clearsynth.com | Using deuterated standards in method development ensures the analytical procedure is robust. clearsynth.com |

Role of rac Clobenzorex-d6 Hydrochloride as a Research Reference Standard

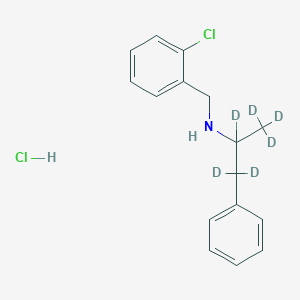

This compound is the deuterated form of rac Clobenzorex (B479387) Hydrochloride. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This specific labeling makes it an ideal internal standard for the quantitative analysis of clobenzorex in biological samples.

In research settings, particularly in forensic toxicology and pharmacokinetic studies, it is crucial to accurately measure the concentration of clobenzorex. When analyzing samples from individuals who have taken clobenzorex, this compound is added to the urine or blood sample before analysis. texilajournal.com Using techniques like GC-MS, the instrument can differentiate between the naturally occurring clobenzorex and the deuterated standard based on their mass-to-charge ratios (m/z). nih.govnih.gov By comparing the peak area of the analyte to the known concentration of the internal standard, a precise quantification of clobenzorex can be achieved.

Table 2: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | N-[(2-chlorophenyl)methyl]-1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride | lgcstandards.com |

| CAS Number | 1346597-86-1 | lgcstandards.com |

| Molecular Formula | C₁₆H₁₃D₆Cl₂N | pharmacompass.com (modified for deuteration) |

| Molecular Weight | 301.127 | lgcstandards.com |

| Isotope Labeling | Deuterium | lgcstandards.com |

Contextualization within Clobenzorex Metabolism and Related Pharmacological Investigations

Clobenzorex is a psychostimulant drug that has been used as an appetite suppressant for the treatment of obesity. patsnap.comnih.gov Its pharmacological activity and the interpretation of its use are closely linked to its metabolism. Upon administration, clobenzorex is extensively metabolized in the liver. patsnap.com

A key metabolic pathway is the conversion of clobenzorex into amphetamine. patsnap.comnih.gov This biotransformation is significant because the presence of amphetamine in a urine drug test could result from the legitimate use of clobenzorex, complicating the differentiation from illicit amphetamine abuse. nih.govresearchgate.net Research has shown that the amphetamine produced from clobenzorex is the d-enantiomer. nih.govresearchgate.net

To definitively establish the use of clobenzorex, analytical methods focus on detecting the parent drug or unique metabolites that are not shared with amphetamine. oup.com One such unique metabolite identified in research is 4-hydroxyclobenzorex. oup.comresearchgate.net Studies have found that 4-hydroxyclobenzorex can be detected for longer periods and at higher concentrations than the parent drug, making it a valuable biomarker for confirming clobenzorex intake. oup.comresearchgate.net

In these pharmacological and metabolic investigations, this compound serves as a crucial analytical tool. It allows for the precise and accurate quantification of the parent compound, clobenzorex, in biological fluids. nih.gov This accurate measurement is essential for building a comprehensive understanding of the drug's pharmacokinetic profile, including its absorption, distribution, and the timeline of its metabolism into amphetamine and other byproducts like 4-hydroxyclobenzorex. oup.comresearchgate.net

Table 3: Major Metabolites of Clobenzorex

| Metabolite | Significance in Research | Supporting Evidence |

|---|---|---|

| Amphetamine | A major active metabolite; its presence complicates drug testing interpretation. patsnap.comnih.gov | Studies show clobenzorex administration leads to the excretion of d-amphetamine in urine. nih.gov |

| 4-Hydroxyclobenzorex | A unique metabolite used as a definitive biomarker for clobenzorex use. oup.comresearchgate.net | This metabolite was detected for 56 to 84 hours post-dose, longer than other metabolites. oup.com |

| p-Hydroxyamphetamine | Another metabolite formed from the breakdown of clobenzorex. nih.gov | Hepatic metabolism of clobenzorex leads to the synthesis of p-hydroxyamphetamine. nih.gov |

| Hippuric Acid | A further breakdown product excreted in the urine. nih.gov | The metabolism of clobenzorex can lead to the formation of hippuric acid. nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H19Cl2N |

|---|---|

Molecular Weight |

302.3 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C16H18ClN.ClH/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17;/h2-10,13,18H,11-12H2,1H3;1H/i1D3,11D2,13D; |

InChI Key |

ASTCUURTJCZRSC-WXVCLZDVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl |

Origin of Product |

United States |

Synthesis and Spectroscopic Characterization of Rac Clobenzorex D6 Hydrochloride for Research Applications

Synthetic Pathways for Deuterium (B1214612) Incorporation into the Clobenzorex (B479387) Scaffold

The introduction of deuterium into the Clobenzorex molecule to create rac-Clobenzorex-d6 Hydrochloride can be achieved through various synthetic strategies. A common approach involves the use of deuterated reagents at a key step in the synthesis. For the phenethylamine (B48288) scaffold of Clobenzorex, selective deuterium labeling can be accomplished through methods like catalytic H-D exchange reactions. nih.gov

One plausible synthetic route involves the reductive amination of a deuterated phenylacetone (B166967) derivative with N-(2-chlorobenzyl)amine. The deuterated phenylacetone precursor can be synthesized using methods that introduce deuterium at specific positions. For instance, deuterium atoms can be incorporated into the methyl and methylene (B1212753) groups adjacent to the ketone.

A general approach for such a synthesis is outlined below:

Preparation of a Deuterated Precursor: Synthesis of a deuterated phenyl-2-propanone (P2P) is a key step. This can be achieved through various organic reactions utilizing deuterium-labeled starting materials.

Reductive Amination: The deuterated ketone is then reacted with N-(2-chlorobenzyl)amine under reductive conditions to form the secondary amine, which is the deuterated Clobenzorex base.

Salt Formation: The resulting deuterated Clobenzorex free base is treated with hydrochloric acid to yield the final product, rac-Clobenzorex-d6 Hydrochloride.

The table below illustrates a potential set of reactants and reagents for the synthesis.

Table 1: Potential Reactants and Reagents for the Synthesis of rac-Clobenzorex-d6 Hydrochloride

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

|---|---|---|---|---|

| 1 | Phenylacetic acid-d3 | Methyl-d3-lithium | - | Phenyl-d6-acetone |

| 2 | Phenyl-d6-acetone | N-(2-chlorobenzyl)amine | Sodium borohydride | rac-Clobenzorex-d6 |

Methodologies for Isotopic Purity and Deuterium Enrichment Assessment

Determining the isotopic purity and the degree of deuterium enrichment is a critical quality attribute for deuterated standards. bvsalud.org Several analytical techniques are employed to ensure the quality of rac-Clobenzorex-d6 Hydrochloride. The primary methods are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

These methods help to quantify the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms and to identify the presence of partially labeled or unlabeled species. rsc.org

Table 2: Methods for Isotopic Purity Assessment

| Technique | Principle | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. The mass difference between deuterated and non-deuterated isotopologues allows for their differentiation and quantification. nih.gov | Provides the isotopic distribution, allowing for the calculation of isotopic purity and the identification of lower-deuterated species. rsc.orgnih.gov |

Advanced Spectroscopic Techniques for Structural Elucidation and Identity Confirmation in Reference Standards

A combination of spectroscopic techniques is essential for the comprehensive characterization and identity confirmation of reference standards like rac-Clobenzorex-d6 Hydrochloride. vimta.com These methods provide detailed information about the molecular structure, isotopic composition, and purity of the compound.

NMR spectroscopy is a powerful tool for the structural analysis of deuterated compounds. tutorchase.com In ¹H NMR, the replacement of hydrogen with deuterium results in the disappearance of the corresponding proton signal. wikipedia.org For highly deuterated compounds, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, providing confirmation of the labeling sites. wikipedia.orgsigmaaldrich.com

For rac-Clobenzorex-d6 Hydrochloride, the ¹H NMR spectrum would be expected to show a significant reduction or absence of signals corresponding to the protons on the propyl chain. The signals for the aromatic protons and the N-benzyl group would remain.

Table 3: Hypothetical ¹H NMR Data for rac-Clobenzorex-d6 Hydrochloride

| Proton Position | Expected Chemical Shift (δ ppm) of Unlabeled Clobenzorex | Expected Observation in rac-Clobenzorex-d6 |

|---|---|---|

| Methyl (CH₃) | ~1.3 | Signal absent or significantly reduced |

| Methylene (CH₂) | ~2.8, ~3.4 | Signals absent or significantly reduced |

| Methine (CH) | ~3.7 | Signal absent or significantly reduced |

| Aromatic (C₆H₅) | ~7.2-7.4 | Signals present |

| N-benzyl (CH₂Cl) | ~4.5 | Signals present |

| Aromatic (C₆H₄Cl) | ~7.4-7.7 | Signals present |

Note: Data is hypothetical and based on typical values for similar structures. Actual values can vary. industry.gov.au

Mass spectrometry is indispensable for confirming the molecular weight of the deuterated compound and assessing its isotopic purity. nih.govacs.org High-resolution mass spectrometry (HRMS) is particularly useful for this purpose. nih.gov The mass spectrum of rac-Clobenzorex-d6 Hydrochloride will show a molecular ion peak that is 6 mass units higher than that of the unlabeled compound.

The relative intensities of the ion peaks corresponding to the d0 to d6 species are used to calculate the isotopic enrichment. rsc.org For a high-quality standard, the peak corresponding to the d6 isotopologue should be the most abundant.

Table 4: Expected Mass-to-Charge Ratios for Clobenzorex Isotopologues

| Isotopologue | Description | Expected Molecular Weight ( g/mol ) |

|---|---|---|

| d0-Clobenzorex | Unlabeled | 259.77 |

| d1-Clobenzorex | 1 Deuterium | 260.78 |

| d2-Clobenzorex | 2 Deuteriums | 261.78 |

| d3-Clobenzorex | 3 Deuteriums | 262.79 |

| d4-Clobenzorex | 4 Deuteriums | 263.79 |

| d5-Clobenzorex | 5 Deuteriums | 264.80 |

| d6-Clobenzorex | Fully Labeled | 265.81 |

Note: Molecular weights are based on the monoisotopic mass of the most common isotopes. nih.gov

Infrared (IR) spectroscopy is used to confirm the presence of key functional groups within the molecule. The IR spectrum of rac-Clobenzorex-d6 Hydrochloride would display characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, C-H bonds of the aromatic rings, and the C-Cl bond.

Table 5: Expected IR Absorption Bands for rac-Clobenzorex-d6 Hydrochloride

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (secondary amine salt) | 2400-2800 |

| Aromatic C-H Stretch | 3000-3100 |

| C-D Stretch | ~2100-2200 |

| C=C Aromatic Ring Stretch | 1450-1600 |

| C-N Stretch | 1200-1350 |

| C-Cl Stretch | 600-800 |

Note: These are general ranges and can vary based on the specific molecular environment.

Applications in Metabolic Pathway Elucidation and Pharmacokinetic Research of Clobenzorex

Tracing Clobenzorex (B479387) Biotransformation to Amphetamine and Other Metabolites

Clobenzorex is recognized as a prodrug, meaning it is metabolically converted into its pharmacologically active form after administration. patsnap.com Research has focused on tracing its biotransformation pathways, primarily its conversion to d-amphetamine and other significant metabolites. nih.govnih.gov The detection of specific metabolites is crucial not only for understanding the drug's mechanism of action but also for distinguishing its use from illicit amphetamine administration in forensic drug testing. researchgate.net

The primary metabolic transformation involves the cleavage of the N-(o-chlorobenzyl) group to yield d-amphetamine. nih.gov Another significant metabolite identified is 4-hydroxyclobenzorex, which is formed through the hydroxylation of the parent compound. researchgate.netpsychonautwiki.org Studies have shown that 4-hydroxyclobenzorex can be detected in urine for longer periods and at higher concentrations than the parent drug, making it a valuable biomarker for confirming Clobenzorex use. researchgate.netresearchgate.net

In vitro metabolic studies are essential for identifying the enzymes and pathways involved in drug biotransformation. nih.gov Liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells, are frequently used because they contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govflinders.edu.au

By incubating Clobenzorex with human liver microsomes, researchers can simulate the Phase I metabolic reactions that occur in the body. nih.govresearchgate.net These experiments have been instrumental in confirming that Clobenzorex is metabolized into amphetamine and identifying hydroxylated metabolites like 4-hydroxyclobenzorex. researchgate.netpsychonautwiki.org The use of tissue homogenates from various organs can also help determine if extra-hepatic metabolism occurs, although the liver is the primary site for Clobenzorex transformation. patsnap.comnih.gov These in vitro systems provide a controlled environment to study reaction kinetics and identify the specific enzymes responsible for each metabolic step. flinders.edu.au

In vivo studies, conducted in animal models and human volunteers, provide a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Following oral administration of Clobenzorex, urine samples are collected over several days to track the excretion of the parent drug and its metabolites. nih.govnih.gov

In human studies, after a single 30 mg dose of Clobenzorex, peak urinary concentrations of its metabolite, amphetamine, were detected between 4 and 19 hours, with levels ranging from approximately 715 to 2,474 ng/mL. nih.gov Amphetamine could be detected in urine for up to 116 hours post-administration. nih.gov In multidose studies, where subjects took 30 mg daily for seven days, peak amphetamine concentrations were significantly higher, ranging from 2,900 to 4,700 ng/mL. nih.gov

The metabolite 4-hydroxyclobenzorex is also a prominent indicator of Clobenzorex use. After a single dose, its peak concentrations were found to range from 5,705 to 88,410 ng/mL. researchgate.net Crucially, all urine samples that tested positive for amphetamine also contained detectable levels of 4-hydroxyclobenzorex, confirming its utility in differentiating Clobenzorex use from amphetamine abuse. researchgate.netresearchgate.net Interestingly, the parent drug, Clobenzorex, is often detected at much lower concentrations than its metabolites and may be undetectable in some samples, even when amphetamine levels are high. nih.govresearchgate.net

Table 1: Summary of Metabolite Concentrations in Human Urine After Clobenzorex Administration

| Study Type | Metabolite | Peak Concentration Range (ng/mL) | Time to Peak Concentration (Post-Dose) | Reference |

|---|---|---|---|---|

| Single Dose (30 mg) | d-Amphetamine | 715 - 2,474 | 4 - 19 hours | nih.gov |

| Single Dose (30 mg) | 4-Hydroxyclobenzorex | 5,705 - 88,410 | 1.5 - 5 hours | researchgate.net |

| Multi-Dose (30 mg/day for 7 days) | d-Amphetamine | 2,900 - 4,700 | 82 - 168 hours | nih.gov |

Investigation of Stereoselective Metabolism of Clobenzorex Analogs

Stereoselective metabolism occurs when enzymes in the body preferentially metabolize one stereoisomer (enantiomer) of a chiral drug over another. news-medical.netresearchgate.net This is a critical aspect of pharmacokinetic research, as different enantiomers can have distinct pharmacological activities and metabolic fates.

A key finding in Clobenzorex research is the stereoselectivity of its metabolism. Although Clobenzorex has been described as a racemic mixture, studies analyzing the excreted amphetamine metabolite found it to be exclusively the d-enantiomer. nih.gov This indicates that the metabolic enzymes responsible for cleaving the side chain are highly specific for the dextrorotatory isomer of Clobenzorex, leaving the levorotatory isomer to be metabolized or excreted through other pathways. This enzymatic specificity is due to the three-dimensional structure of the enzyme's active site, which accommodates one enantiomer much more effectively than the other. oup.com

Research on Cytochrome P450 Enzyme Involvement in Clobenzorex Metabolism

The Cytochrome P450 (CYP) system is a superfamily of enzymes primarily located in the liver that is responsible for the Phase I metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.govnih.gov Identifying which specific CYP isoenzymes metabolize a drug is crucial for predicting potential drug-drug interactions.

Research has identified several CYP enzymes involved in the biotransformation of Clobenzorex. psychonautwiki.org The primary metabolite, 4-hydroxyclobenzorex, is formed through the action of CYP1A2, CYP2B6, and CYP2C19. psychonautwiki.org The conversion to the active metabolite, d-amphetamine, is handled by a different subset of enzymes, namely CYP2B6 and CYP3A4. psychonautwiki.org This distribution of metabolic work among several enzymes highlights the complexity of drug metabolism. An inhibitor or inducer of one of these specific enzymes could potentially alter the pharmacokinetic profile of Clobenzorex, affecting the rate of formation of its active and inactive metabolites. youtube.com

Table 2: Cytochrome P450 Enzymes in Clobenzorex Metabolism

| Metabolic Conversion | CYP Isoenzyme(s) Involved | Reference |

|---|---|---|

| Clobenzorex → 4-hydroxyclobenzorex | CYP1A2, CYP2B6, CYP2C19 | psychonautwiki.org |

Table 3: List of Compounds

| Compound Name |

|---|

| rac-Clobenzorex-d6 Hydrochloride |

| Clobenzorex |

| d-Amphetamine |

| 4-Hydroxyclobenzorex |

| Amphetamine |

| 2-Chlorobenzaldehyde |

| Sodium borohydride |

| Verapamil |

| Paroxetine |

| Benzphetamine |

| Fenethylline |

| Furfenorex |

| Mefenorex |

| Fenproporex |

| Prenylamine |

| Sibutramine |

| Fenfluramine |

| Dexfenfluramine |

| N,N-dimethyl-thioamphetamine |

| Haloperidol |

| S-hydroxy-haloperidol |

| (S)-warfarin |

| (S)-7-hydroxywarfarin |

| (S)-6-hydroxywarfarin |

| Ketamine |

| Pentoxifylline |

| Tramadol |

| Verapamil |

| Fluoxetine |

| Metoprolol |

| Pantoprazole |

| Trimipramine |

| Venlafaxine |

Advanced Analytical Methodologies Utilizing Rac Clobenzorex D6 Hydrochloride As an Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Metabolite Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of clobenzorex (B479387) and its metabolites, GC-MS provides high sensitivity and specificity, particularly when coupled with a deuterated internal standard like rac-Clobenzorex-d6 Hydrochloride. nih.govnih.gov The use of a stable isotope-labeled internal standard is critical for accurate quantification, as it co-elutes with the target analyte and experiences similar losses during extraction and derivatization, thereby correcting for procedural variability. wuxiapptec.comresearchgate.net

The quantification of clobenzorex by GC-MS can be challenging due to the need for a suitable internal standard. nih.gov While various compounds have been tested, a deuterated standard like rac-Clobenzorex-d6 Hydrochloride or a closely related structural analog like 3-chlorobenzylamphetamine offers the best performance, leading to reliable and reproducible results with relative standard deviations (RSDs) typically below 6-7%. nih.govtiaft.org Derivatization, often with agents like pentafluoropropionic anhydride (B1165640) (PFPA), is a common step in GC-MS analysis of amphetamines to improve their chromatographic properties and mass spectral characteristics. journal-imab-bg.org

Key GC-MS Method Parameters for Clobenzorex Analysis:

| Parameter | Description | Finding |

|---|---|---|

| Internal Standard | A compound with similar properties to the analyte, added to samples to correct for analytical variability. | rac-Clobenzorex-d6 Hydrochloride or a structural analog is preferred for accurate quantification. nih.govtiaft.org |

| Derivatization | Chemical modification to enhance volatility and thermal stability for GC analysis. | Often required for clobenzorex and its metabolites to improve chromatographic performance. nih.govjournal-imab-bg.org |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | For clobenzorex, LODs as low as 1 ng/mL have been achieved. nih.govtiaft.org |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Within-run and between-run RSDs are typically less than 6.1%. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Complex Matrix Analysis

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become a dominant technique in bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. nih.govesmed.orgnih.gov When analyzing complex biological matrices such as urine, blood, or plasma, LC-MS is often preferred over GC-MS as it can sometimes reduce the need for extensive sample cleanup and derivatization. esmed.orglabor-staber.de

The primary challenge in LC-MS analysis of complex matrices is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like rac-Clobenzorex-d6 Hydrochloride is the most effective strategy to mitigate these effects. wuxiapptec.comresearchgate.net Because the deuterated standard has nearly identical physicochemical properties and retention time to the unlabeled analyte, it experiences the same matrix effects, allowing for accurate correction and reliable quantification. wuxiapptec.com

Modern LC-MS/MS methods for doping control and clinical toxicology are designed to screen for a large number of substances in a single run. ub.edumdpi.com These multi-analyte methods benefit significantly from the inclusion of deuterated internal standards for each analyte where possible, ensuring the reliability of the results. ub.edunih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Concentration Verification

High-performance liquid chromatography (HPLC) is a fundamental analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.netresearchgate.netmdpi.com Method development and validation are critical steps to ensure that an analytical method is suitable for its intended purpose. researchgate.netnih.gov Validation involves assessing various parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.netnih.gov

While HPLC with UV detection is commonly used for purity and concentration verification of raw materials and pharmaceutical formulations, the use of rac-Clobenzorex-d6 Hydrochloride is primarily associated with mass spectrometry detection (LC-MS). lgcstandards.com In the context of an HPLC method validation that will ultimately be coupled with MS, rac-Clobenzorex-d6 Hydrochloride would be used to establish system suitability and to confirm the identity and purity of the non-labeled clobenzorex standard.

Typical HPLC Method Validation Parameters:

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. researchgate.netresearchgate.net |

| Accuracy | The closeness of the test results to the true value. | Recovery typically between 98-102%. researchgate.netnih.gov |

| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) < 2%. researchgate.net |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. researchgate.net |

| LOD/LOQ | The lowest concentration of analyte that can be reliably detected/quantified. | Determined by signal-to-noise ratio or calibration curve statistics. researchgate.netresearchgate.net |

Quantification Strategies for Clobenzorex and Its Metabolites in Biological Matrices

The effective quantification of clobenzorex and its metabolites, such as amphetamine and 4-hydroxyclobenzorex, in biological matrices like urine is crucial for both forensic and doping control purposes. nih.govresearchgate.net The strategy relies heavily on robust analytical methods, primarily GC-MS and LC-MS/MS, with the indispensable use of an appropriate internal standard. nih.govnih.govmedigraphic.com

A key challenge in clobenzorex analysis is its extensive metabolism. The parent drug may be present at very low concentrations or may be undetectable, while its primary metabolite, amphetamine, is found in much higher concentrations and for a longer duration. nih.govnih.gov This necessitates a multi-analyte approach that targets both the parent compound and its key metabolites.

The use of rac-Clobenzorex-d6 Hydrochloride as an internal standard for the parent drug, and potentially a deuterated amphetamine analog for the metabolite, ensures accurate quantification across a range of concentrations. The analytical procedure typically involves extraction from the biological matrix (e.g., liquid-liquid extraction or solid-phase extraction), followed by chromatographic separation and mass spectrometric detection. journal-imab-bg.orgresearchgate.netnih.gov For GC-MS analysis, a derivatization step is often included to improve the volatility and chromatographic behavior of the analytes. nih.govastm.org

Methodologies for Forensic and Doping Control Research

In the fields of forensic toxicology and doping control, the unequivocal identification and accurate quantification of prohibited substances are of utmost importance. wada-ama.org Clobenzorex is listed as a prohibited substance because it is metabolized to amphetamine, a potent stimulant. nih.govastm.org Analytical methods must be able to differentiate between the illicit use of amphetamine and the use of clobenzorex. researchgate.net

Detection and Confirmation of Amphetamine as a Metabolite of Clobenzorex

A positive finding for amphetamine in a doping control or forensic test requires careful interpretation if the use of a precursor drug like clobenzorex is suspected. nih.gov Analytical methods must be capable of detecting not only amphetamine but also the parent drug, clobenzorex, and/or its other specific metabolites to confirm the source. nih.govresearchgate.net

GC-MS and LC-MS/MS methods utilizing rac-Clobenzorex-d6 Hydrochloride as an internal standard are central to this process. lgcstandards.comnih.gov Following the administration of clobenzorex, amphetamine can be detected in urine for several days, often long after the parent compound is no longer detectable. nih.gov Research has shown that another metabolite, 4-hydroxyclobenzorex, is a key marker for clobenzorex use. researchgate.netoup.com This hydroxylated metabolite is often found at higher concentrations and for a longer duration than clobenzorex itself, making it a reliable indicator to differentiate clobenzorex use from direct amphetamine administration. researchgate.netoup.com The analysis of the enantiomeric composition of the resulting amphetamine can also provide information, as clobenzorex administration has been shown to produce only the d-enantiomer of amphetamine. nih.govastm.org

Development of Excretion Profiles for Metabolic Precursors

Understanding the excretion profile of a drug and its metabolites is essential for interpreting analytical results, especially in doping control. nih.govlongdom.org Excretion studies involve administering a controlled dose of the drug to volunteers and collecting biological samples (typically urine) over an extended period. nih.govnih.gov These samples are then analyzed to determine the concentration of the parent drug and its metabolites over time.

For clobenzorex, excretion studies have demonstrated that the parent drug is detectable for a relatively short period (up to 29 hours in some studies), while the metabolite amphetamine can be detected for up to 116 hours. researchgate.netnih.gov Peak concentrations of amphetamine are significantly higher than those of the parent drug. nih.govnih.gov These studies are critical for establishing detection windows and for developing criteria to interpret adverse analytical findings. For instance, the detection of 4-hydroxyclobenzorex alongside amphetamine is strong evidence of clobenzorex use. researchgate.netoup.com

Excretion Profile Data from a Multi-Dose Clobenzorex Study:

| Compound | Time to Peak Concentration (post-first dose) | Peak Concentration Range (ng/mL) |

|---|---|---|

| Clobenzorex | 50 - 120 hours | 8 - 47 |

| Amphetamine | 82 - 168 hours | 2900 - 4700 |

Data derived from a multi-dose administration study. nih.gov

Pharmacological Research Considerations Pertaining to Clobenzorex and Its Metabolites Utilizing Labeled Standards for Precision

Investigation of Receptor Interactions and Neurotransmitter Modulation by Amphetamine Metabolites in Research Models

Clobenzorex (B479387) is pharmacologically relevant primarily as a prodrug that is metabolized in the body to d-amphetamine. nih.gov Therefore, its pharmacological effects are predominantly those of its active amphetamine metabolite. Research into the mechanisms of amphetamine reveals a complex interaction with monoamine neurotransmitter systems. nih.gov

The primary mechanism of action for amphetamine is the elevation of dopamine and norepinephrine levels in the synaptic cleft, with a lesser effect on serotonin. nih.gov This is accomplished through several actions at the presynaptic nerve terminal:

Transporter Substrate Activity : Amphetamine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), allowing it to enter the presynaptic neuron.

Inhibition of VMAT2 : Once inside the neuron, amphetamine inhibits the vesicular monoamine transporter 2 (VMAT2), which is responsible for loading neurotransmitters into synaptic vesicles. This leads to an increase in cytosolic dopamine and norepinephrine concentrations. nih.gov

TAAR1 Activation : Amphetamine is an agonist for the intracellular trace amine-associated receptor 1 (TAAR1). Activation of TAAR1 is understood to trigger a reversal in the direction of flow of transporters like DAT, causing them to pump dopamine out of the neuron and into the synapse, a process known as efflux. nih.gov

| Target | Interaction Type | Primary Consequence |

|---|---|---|

| Dopamine Transporter (DAT) | Substrate / Reversal | Increased synaptic dopamine |

| Norepinephrine Transporter (NET) | Substrate / Reversal | Increased synaptic norepinephrine |

| Vesicular Monoamine Transporter 2 (VMAT2) | Inhibitor | Increased cytosolic neurotransmitters |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | Promotes transporter reversal (efflux) |

In Vitro Studies on Cellular and Tissue Responses to Clobenzorex and its Deuterated Analogs

In vitro studies using isolated cells and tissues are fundamental for investigating the direct pharmacological effects of a substance, independent of systemic metabolic and physiological variables. In this context, research has focused on the direct actions of clobenzorex itself on vascular tissue.

Research conducted on isolated, pre-contracted rat aortic rings has demonstrated that clobenzorex can exert a direct vascular effect. nih.govnih.gov When applied to these tissue preparations, clobenzorex induced an immediate, concentration-dependent relaxation of the smooth muscle. nih.govscielo.br This vasorelaxant effect was statistically significant at higher concentrations, specifically in the range of 10⁻⁷.⁵ to 10⁻⁵ M. nih.govnih.gov

To elucidate the specific biochemical pathways responsible for this effect, the experiments were repeated in the presence of various pharmacological inhibitors. The results strongly suggest the involvement of a nitric oxide-dependent pathway and specific ion channels, while excluding several other potential mechanisms. nih.govnih.gov

| Inhibitor | Target/Mechanism | Effect on Clobenzorex-Induced Vasorelaxation |

|---|---|---|

| L-NAME | Nitric Oxide Synthase (NOS) Inhibitor | Significantly Attenuated nih.govnih.govscielo.br |

| ODQ | Guanylyl Cyclase Inhibitor | Significantly Attenuated nih.govnih.govscielo.br |

| KT 5823 | Protein Kinase G (PKG) Inhibitor | Significantly Attenuated nih.govnih.govscielo.br |

| TEA | Ca²⁺-activated K⁺ Channel Blocker | Significantly Attenuated nih.govnih.gov |

| Apamin + Charybdotoxin | Small/Large-Conductance Ca²⁺-activated K⁺ Channel Blockers | Significantly Attenuated nih.govnih.gov |

| Indomethacin | Prostaglandin Synthesis Inhibitor | No Effect nih.govscielo.br |

| Clotrimazole | Cytochrome P450 Inhibitor | No Effect nih.govscielo.br |

| Atropine | Muscarinic Acetylcholine Receptor Antagonist | No Effect nih.govnih.gov |

The vasorelaxant effect of clobenzorex was found to be critically dependent on the vascular endothelium, the single layer of cells lining the interior of blood vessels. In the aforementioned in vitro studies, the complete removal of the endothelium from the rat aortic rings abolished the vasorelaxant response to clobenzorex. nih.govnih.govscielo.br

This finding indicates that clobenzorex does not act directly on the vascular smooth muscle but rather stimulates the endothelial cells to release relaxing factors. The detailed inhibitor studies confirmed the specific pathway involved is the canonical Nitric Oxide (NO) signaling cascade. nih.govnih.govscielo.br The mechanism proceeds as follows:

Clobenzorex stimulates endothelial cells to produce NO via the enzyme nitric oxide synthase (NOS). This is supported by the blocking effect of L-NAME. nih.govscielo.br

NO diffuses from the endothelium to the underlying smooth muscle cells.

In the smooth muscle, NO activates the enzyme soluble guanylyl cyclase (sGC), which produces cyclic guanosine monophosphate (cGMP). The inhibitor ODQ blocks this step. nih.govscielo.br

Elevated cGMP levels then activate Protein Kinase G (PKG), an effect blocked by KT 5823. nih.govscielo.br

The activation of PKG ultimately leads to the opening of calcium-activated potassium (K⁺) channels. nih.govscielo.br This causes hyperpolarization of the smooth muscle cell membrane, leading to closure of voltage-gated calcium channels, a decrease in intracellular calcium, and consequently, muscle relaxation.

The research excluded the involvement of other endothelium-derived relaxing factors like prostacyclins or endothelium-derived hyperpolarizing factor (EDHF), as inhibitors of their respective pathways (indomethacin and clotrimazole) had no effect on the response. nih.govresearchgate.net

Comparative Research on the Pharmacological Impact of Stereoisomers of Clobenzorex and its Metabolites

Stereochemistry is a critical consideration in pharmacology, as the three-dimensional arrangement of atoms in a molecule can significantly alter its biological activity. biomedgrid.com Enantiomers, which are non-superimposable mirror images of each other, often exhibit different pharmacokinetic and pharmacodynamic properties because the biological systems they interact with—such as receptors and enzymes—are themselves chiral. biomedgrid.combiomedgrid.com

In the context of clobenzorex, this is particularly relevant to its primary active metabolite, amphetamine. Amphetamine exists as two enantiomers: d-amphetamine and l-amphetamine. While clobenzorex itself has been described as a racemic mixture, a pivotal study on its metabolism revealed that its administration to human volunteers resulted in the urinary excretion of only the d-enantiomer of amphetamine. nih.gov This finding of stereoselective metabolism means the central stimulant effects observed are attributable specifically to d-amphetamine. news-medical.net

The two enantiomers of amphetamine are not pharmacologically equivalent:

d-Amphetamine is considered to be 3 to 4 times more potent as a central nervous system (CNS) stimulant than l-amphetamine. Its effects are more pronounced on the dopaminergic system.

l-Amphetamine has comparatively stronger effects on the peripheral nervous system and is more potent in its actions on norepinephrine compared to its effects on dopamine.

Therefore, the specific metabolic conversion of clobenzorex to d-amphetamine defines its pharmacological profile as being dominated by potent central dopaminergic and noradrenergic stimulation, rather than the broader, more peripherally-active profile that would result from a racemic mixture of amphetamine.

Challenges and Future Directions in Rac Clobenzorex D6 Hydrochloride Research

Development of Novel Analytical Approaches for Enhanced Sensitivity and Specificity in Metabolomic Studies

The accurate detection and quantification of Clobenzorex (B479387) and its metabolites are fundamental for both clinical and forensic toxicology. nih.gov Currently, gas chromatography-mass spectrometry (GC-MS) is a common method for analysis. nih.govastm.org However, the challenges in metabolomic studies lie in detecting low-abundance metabolites and differentiating them from endogenous compounds within complex biological matrices like urine and plasma. clearsynth.com

Future research must focus on developing and refining analytical techniques that offer higher sensitivity and specificity. This includes the broader adoption of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), which can provide more detailed structural information and lower limits of detection. The development of novel sample preparation techniques is also critical. For instance, studies have shown that enzymatic hydrolysis is necessary to detect certain hydroxylated metabolites of Clobenzorex, highlighting the importance of the preparation method in the quality of information obtained. medigraphic.com The goal is to create robust methods capable of providing a comprehensive metabolic profile, which is essential for understanding the full physiological impact of the compound.

Exploration of Previously Undiscovered Metabolic Pathways or Enzyme Systems for Clobenzorex

The primary metabolic pathway of Clobenzorex is well-established: it is converted in the liver to its active metabolite, amphetamine. patsnap.comscielo.br Specifically, studies have shown that the administration of Clobenzorex leads to the excretion of d-amphetamine. nih.govastm.org The metabolism also results in other compounds, including p-hydroxyclobenzorex and hippuric acid. scielo.br

Despite this knowledge, there is a significant opportunity to explore other minor or previously unidentified metabolic pathways. The cytochrome P450 (CYP) enzyme superfamily is known to be central to the metabolism of many drugs, and identifying the specific CYP isozymes responsible for Clobenzorex's biotransformation is a key area for future research. Understanding these pathways is crucial, as genetic variations (polymorphisms) in CYP enzymes can lead to significant differences in metabolism rates between individuals, affecting both efficacy and potential toxicity. nih.gov Future studies could investigate how these genetic differences impact the metabolic profile of Clobenzorex.

Expansion of Deuterated Analog Applications to Broader Research Contexts, Beyond Amphetamine Prodrugs

Deuterated compounds like rac Clobenzorex-d6 Hydrochloride are invaluable tools in analytical chemistry. As stable isotope-labeled internal standards, they are essential for accurate quantification in mass spectrometry-based analyses. aptochem.com Their key advantage is that they exhibit nearly identical chemical and physical properties to the non-labeled analyte, including co-elution in chromatography and similar ionization efficiency, which helps to correct for variability during sample extraction and analysis. aptochem.comclearsynth.com

While its primary application is in the analysis of Clobenzorex, the principles behind using deuterated standards are universal. This technology is being applied to a vast range of research areas. In metabolomics and lipidomics, stable isotope-labeled standards are used to quantify hundreds of different metabolites and lipids, helping to unravel complex biological systems. nih.govisolife.nl For instance, deuterated standards have been synthesized for vitamin D metabolites to enable their precise measurement in human serum. mdpi.com These applications extend to environmental science for monitoring pollutants and to broader pharmaceutical development for the quantitative analysis of new drug candidates and their metabolites. clearsynth.com The continued development of novel deuterated standards will be a cornerstone of achieving precision and accuracy across multiple scientific disciplines. clearsynth.com

Integration of Advanced Computational and "Omics" Technologies in Metabolic and Pharmacological Investigations

The future of pharmacological research lies in the integration of multiple data sources through "omics" technologies and advanced computational methods. nih.gov This multi-omics approach, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of a drug's effect on biological systems. mdpi.comthemedicinemaker.com

For a compound like Clobenzorex, this integration could yield profound insights. For example:

Pharmacogenomics could identify genetic variants that influence how an individual metabolizes the drug, leading to personalized medicine approaches. nih.gov

Proteomics can reveal the proteins that interact with the drug or its metabolites, helping to elucidate its mechanism of action and potential off-target effects. mdpi.com

Metabolomics provides a direct snapshot of the biochemical changes induced by the drug, offering clues to its physiological impact. mdpi.com

A significant challenge in this field is the effective integration and interpretation of these large, complex datasets. nih.govnih.gov Developing advanced bioinformatics tools and network-based analysis methods will be crucial for connecting the dots between different omics layers and translating this data into actionable biological knowledge. youtube.com

Refinement of Stereoselective Analytical and Metabolic Research Methodologies

Many drugs, including Clobenzorex, are chiral, meaning they exist as two enantiomers (mirror-image isomers) and are often administered as a racemic mixture. nih.govoup.com Enantiomers can have different pharmacological, pharmacokinetic, and toxicological properties because they interact differently with the body's chiral environment, such as enzymes and receptors. nih.gov

One study noted that while Clobenzorex is considered a racemic compound, its metabolism exclusively produced the d-enantiomer of amphetamine. nih.govastm.org This highlights the stereoselectivity of the metabolic process. Future research must focus on refining stereoselective analytical methods to separate and quantify individual enantiomers of the parent drug and its metabolites. This is critical because one enantiomer may be more active or more toxic than the other. Understanding the stereoselective metabolism and disposition of chiral drugs like Clobenzorex is essential for a complete assessment of their pharmacological and toxicological profiles. nih.gov Advances in chiral chromatography and other separation techniques will be instrumental in achieving this goal.

Q & A

Q. What are the reproducibility challenges in synthesizing enantiomerically pure deuterated compounds, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.